molecular formula C7H13FN2O B8387178 (4R)-4-fluoro-N,N-dimethyl-L-prolinamide

(4R)-4-fluoro-N,N-dimethyl-L-prolinamide

Cat. No.: B8387178
M. Wt: 160.19 g/mol
InChI Key: FODIFLZXFOUPOS-RITPCOANSA-N
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Description

(4R)-4-Fluoro-N,N-dimethyl-L-prolinamide is a fluorinated proline derivative characterized by a fluorine atom at the 4R position of the pyrrolidine ring and dimethyl substitution on the amide nitrogen. This compound belongs to the prolinamide class, which is notable for its conformational rigidity and utility in drug design, particularly in modulating peptide backbones and enhancing metabolic stability .

Properties

Molecular Formula

C7H13FN2O

Molecular Weight

160.19 g/mol

IUPAC Name

(2S,4R)-4-fluoro-N,N-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H13FN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

FODIFLZXFOUPOS-RITPCOANSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@H](CN1)F

Canonical SMILES

CN(C)C(=O)C1CC(CN1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Prolinamide Core

N-Aryl vs. N,N-Dialkyl Substitutions
  • N-(4'-Nitrophenyl)-L-prolinamides (): These compounds exhibit anticancer activity, with some analogs (e.g., 4a and 4u) outperforming 5-fluorouracil (5-FU) in vitro. However, the absence of N,N-dimethyl groups may reduce solubility compared to the target compound . Key Difference: N-Aryl substituents introduce planar aromatic moieties, which may improve π-π stacking interactions but reduce conformational flexibility relative to N,N-dimethyl groups.
Fluorine Position and Stereochemistry
  • (4R)-1-{...}-4-fluoro-N-1H-pyrazolo[4,3-b]pyridin-5-yl-D-prolinamide ():
    • This patent example features a D-prolinamide configuration and a pyrazolopyridine substituent. The D-configuration may alter receptor binding compared to the L-form in the target compound. The pyrazolopyridine group introduces heteroaromaticity, likely enhancing kinase inhibition but increasing molecular weight (~580 Da vs. ~230 Da for the target compound) .
    • Key Difference : Stereochemistry (D vs. L) and bulkier substituents significantly impact bioactivity and pharmacokinetics.
C. Fluorinated Benzimidamides ():
  • Fluorinated benzimidamides, such as (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide, exhibit 3D isostructurality due to N–H⋯F and C–H⋯F interactions. While structurally distinct from prolinamides, their fluorine-mediated crystal packing insights may inform formulation strategies for the target compound .
  • Key Difference : Benzimidamides lack the proline backbone, resulting in different conformational dynamics and biological targets.

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility
  • The N,N-dimethyl group in the target compound likely enhances solubility in polar solvents compared to N-aryl analogs (e.g., nitrobenzene derivatives in ). Fluorine at the 4R position increases lipophilicity (logP ~1.5–2.0 estimated), similar to fluorinated benzimidamides ().
  • Comparison Table :

    Compound Substituents logP (Estimated) Solubility Bioactivity
    (4R)-4-Fluoro-N,N-dimethyl-L-prolinamide N,N-dimethyl, 4R-F ~1.8 Moderate (Polar solvents) Understudied
    N-(4'-Nitrophenyl)-L-prolinamide N-4-nitrophenyl ~2.5 Low Anticancer (IC50 < 5-FU)
    (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide N′-4-fluorophenyl, 4-F ~2.2 Low (Crystalline) N/A

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